N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
Scientific Research Applications
Synthesis and Material Applications
N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives are primarily used in synthetic chemistry for various applications. One study demonstrated the application of a related reagent, 4-methoxybenzyl-4-nitrophenylcarbonate, in the N-protection of amidinonaphthol, showing its suitability for the multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999). Another study synthesized a novel cationic polymer using a related compound, showcasing its transformation to a zwitterionic form upon irradiation, useful for DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).
Corrosion Inhibition
Compounds with nitro and methoxy substituents, similar to the compound , have been studied for their effects on corrosion inhibition. For instance, a study on N-Phenyl-benzamide derivatives with these substituents demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions (Mishra et al., 2018).
Antidiabetic Activity
Derivatives of N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been explored for potential biological activities. A study synthesized a series of dihydropyrimidine derivatives and evaluated them for in vitro antidiabetic activity, highlighting the diverse potential applications of these compounds in medical research (Lalpara et al., 2021).
Kinase Inhibition
Similar compounds have been identified as potent and selective kinase inhibitors. For example, substituted dihydropyridine-3-carboxamides were studied as Met kinase inhibitors, showing significant potential in cancer treatment (Schroeder et al., 2009).
Nucleoside Transport Inhibition
Compounds structurally similar to N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been evaluated as nucleoside transport inhibitors. These studies are significant in the development of treatments for conditions like cancer and viral infections (Tromp et al., 2004).
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7/c1-31-18-11-15(24(29)30)7-8-17(18)21-19(25)16-6-3-9-22(20(16)26)12-13-4-2-5-14(10-13)23(27)28/h2-11H,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHCPRRVJASJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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